6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, a triazine ring, and a methylphenyl group. It has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation .
Mechanism of Action
Target of Action
MLS000084208, also known as 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine or SMR000047792, is a novel inhibitor of equilibrative nucleoside transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by binding to the ion channels and preventing the flow of ions across the membrane . This inhibitory action on ENTs results in a reduction of nucleotide synthesis and regulation of adenosine function .
Biochemical Pathways
The inhibition of ENTs affects the biochemical pathways related to nucleotide synthesis and adenosine function
Result of Action
The primary result of the action of MLS000084208 is the inhibition of ENTs, leading to a decrease in nucleotide synthesis and regulation of adenosine function . This can potentially impact various cellular processes that rely on these biochemical pathways.
Preparation Methods
The synthesis of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves multiple steps. One common synthetic route includes the reaction of 2-fluorophenylpiperazine with a suitable triazine derivative under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and piperazine-substituted compounds. For example:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is also an ENT inhibitor but has different substituents, leading to variations in selectivity and potency.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds have similar structural features but differ in their biological activities and applications.
The uniqueness of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2-4-diamine lies in its specific substitution pattern, which imparts distinct inhibitory properties and selectivity towards ENT2 .
Properties
IUPAC Name |
6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7/c1-15-5-4-6-16(13-15)24-21-26-19(25-20(23)27-21)14-28-9-11-29(12-10-28)18-8-3-2-7-17(18)22/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVXOAUHUOEWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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